4-(4-Chlorophenoxy)-3-fluoroaniline
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Overview
Description
4-(4-Chlorophenoxy)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group and a fluoro group attached to the aniline ring
Scientific Research Applications
4-(4-Chlorophenoxy)-3-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds such as artesunate-3-chloro-4(4-chlorophenoxy)aniline (atsa) have shown antimalarial activity against both sensitive and resistant human and mice malaria parasites .
Mode of Action
It is known that similar compounds interact with their targets in the central nervous system (cns) rather than directly on skeletal muscle .
Biochemical Pathways
Related compounds such as 2-methyl-4-chlorophenoxy acetic acid (mpca-na) have been shown to cause a decrease in chlorophyll content and an increase in soluble protein content, malondialdehyde (mda) content, and protective enzyme activity .
Pharmacokinetics
Similar compounds like atsa have shown high intestinal absorption (hia) of over 95% and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .
Result of Action
Related compounds have shown to cause skin, eye, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenoxy)-3-fluoroaniline. For instance, similar compounds like 4-CPA, a plant growth regulator, have shown high potential for bioaccumulation and are moderately toxic to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-3-fluoroaniline typically involves the reaction of 4-chlorophenol with 3-fluoroaniline under specific conditions. One common method involves heating a mixture of 4-chlorophenol and potassium hydroxide at 70-80°C until the phenol is completely dissolved. Fine copper and 3,4-dichloronitrobenzene are then added, and the mixture is stirred at 110-120°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and chloro groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include primary amines.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide widely used in agriculture.
Uniqueness
4-(4-Chlorophenoxy)-3-fluoroaniline is unique due to the presence of both chlorophenoxy and fluoro groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNGESABWWZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649872 |
Source
|
Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946664-06-8 |
Source
|
Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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